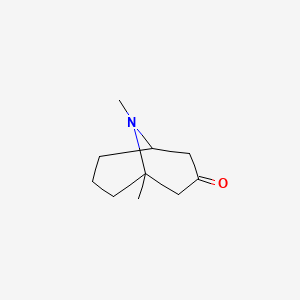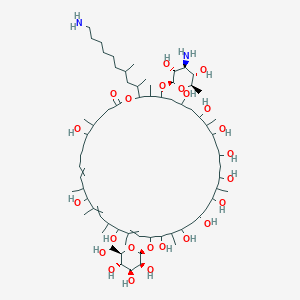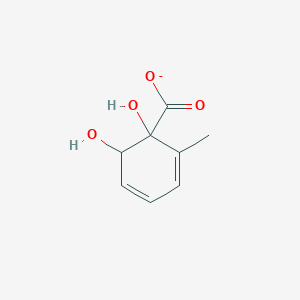![molecular formula C16H25N B1260025 Axisonitrile 3 [C16H25N]](/img/structure/B1260025.png)
Axisonitrile 3 [C16H25N]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Axisonitrile 3 [C16H25N] is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its isocyano functional group, which imparts distinct chemical properties and reactivity. The presence of multiple stereocenters adds to its complexity and potential for diverse applications in various fields of science and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Axisonitrile 3 [C16H25N] typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The key steps may include:
Formation of the spirocyclic core: This can be achieved through intramolecular cyclization reactions, often catalyzed by transition metals.
Introduction of the isocyano group: This step may involve the use of reagents such as isocyanides or cyanogen bromide under specific conditions to introduce the isocyano functionality.
Stereoselective synthesis: Ensuring the correct stereochemistry at each chiral center is crucial, often requiring the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of Axisonitrile 3 [C16H25N] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Axisonitrile 3 [C16H25N] undergoes various types of chemical reactions, including:
Oxidation: The isocyano group can be oxidized to form isocyanates or other derivatives.
Reduction: Reduction reactions can convert the isocyano group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isocyanates, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Axisonitrile 3 [C16H25N] has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Axisonitrile 3 [C16H25N] involves its interaction with specific molecular targets. The isocyano group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic structure may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5S,6R,7S,10R)-7-Isopropyl-2,10-dimethylspiro[4.5]dec-1-en-6-ol
- (5S,6R,7S,10R)-7-Isopropyl-2,10-dimethylspiro[4.5]dec-1-ene-6-carbonitrile
Uniqueness
Axisonitrile 3 [C16H25N] is unique due to its isocyano group and specific stereochemistry
Eigenschaften
Molekularformel |
C16H25N |
|---|---|
Molekulargewicht |
231.38 g/mol |
IUPAC-Name |
(5S,6R,9S,10R)-10-isocyano-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-ene |
InChI |
InChI=1S/C16H25N/c1-11(2)14-7-6-13(4)16(15(14)17-5)9-8-12(3)10-16/h10-11,13-15H,6-9H2,1-4H3/t13-,14+,15-,16-/m1/s1 |
InChI-Schlüssel |
CLJZNXABBGEKKI-QKPAOTATSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)[N+]#[C-])C(C)C |
Kanonische SMILES |
CC1CCC(C(C12CCC(=C2)C)[N+]#[C-])C(C)C |
Synonyme |
axisonitrile 3 axisonitrile-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,2S,5S,9S)-2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol](/img/structure/B1259950.png)


![(8R,9S,10S,13S,14S)-16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259954.png)






![Cyclopentanone, 2,5-bis[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B1259966.png)
